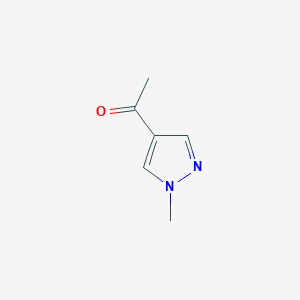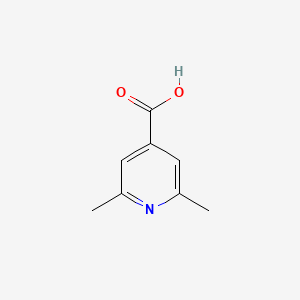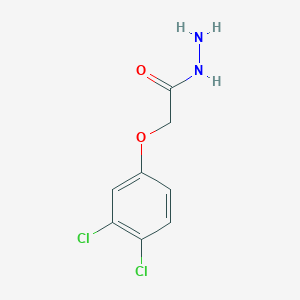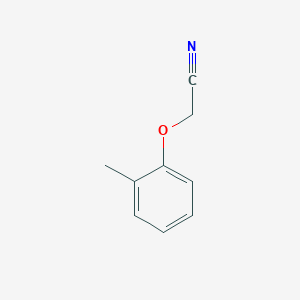
1-(1-甲基-1H-吡唑-4-基)乙酮
描述
The compound 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often characterized by their nitrogen-containing five-membered ring structure and have been the subject of various studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds has been reported using different techniques and starting materials, such as 1,3,4-thiadiazolyl ethanone, which was used to synthesize a range of heterocyclic compounds including thiadiazoles, pyranones, and pyrazoles . Although the specific synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction studies. For example, a structurally similar compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, was crystallized and its structure was confirmed through such techniques . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a carbonyl group in these compounds makes them susceptible to nucleophilic attacks, as indicated by molecular electrostatic potential studies . These reactions can be exploited to further modify the pyrazole core and introduce additional functional groups that may enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopy, such as FT-IR, can provide insights into the functional groups present in the molecule . Theoretical calculations, including HOMO-LUMO analysis, can predict the electronic properties of the compound, such as charge transfer and reactivity . Additionally, the nonlinear optical properties of these compounds can be evaluated, which may have implications for their use in materials science .
Case Studies
Molecular docking studies have been used to predict the interaction of pyrazole derivatives with biological targets. For example, certain derivatives have shown potential inhibitory activity against kinesin spindle protein (KSP) and triosephosphate isomerase (TPII), suggesting their possible use as anticancer agents . These studies are important for guiding the development of new therapeutic agents based on the pyrazole scaffold.
科学研究应用
合成和结构研究
- 1-(1H-吡唑-4-基)乙酮,也称为 4-乙酰吡唑,因其在合成多种化合物中的潜力而成为有机化学领域的研究对象。Smolyar (2010) 探索了相关化合物在与肼反应中的转化,得到各种衍生物 (Smolyar,2010)。Frey, Schoeller 和 Herdtweck (2014) 研究了 4-乙酰吡唑的固态和电子结构,揭示了其分子组装和相互作用的见解 (Frey, Schoeller,和 Herdtweck,2014)。
抗菌和抗病毒活性
- 1-(1H-吡唑-4-基)乙酮衍生物在抗菌和抗病毒研究中显示出有希望的结果。Liu 等人 (2012) 合成了具有显着杀菌活性的新型衍生物 (Liu 等,2012)。同样,Bondock、Khalifa 和 Fadda (2011) 和 Asif 等人 (2021) 报道了合成具有显着抗菌和抗真菌特性的衍生物 (Bondock, Khalifa,和 Fadda,2011) (Asif, Alghamdi, Alshehri,和 Kamal,2021)。Attaby 等人 (2006) 合成了具有潜在抗 HSV1 和抗 HAV-MBB 活性的杂环化合物 (Attaby, Elghandour, Ali,和 Ibrahem,2006)。
杀虫和杀菌特性
- 1-(1H-吡唑-4-基)乙酮的衍生物已被探索用于杀虫和杀菌应用。Halim 等人 (2020) 合成了基于吡唑的衍生物,对某些昆虫物种具有显着的致死率 (Halim, Ramadan, Rizk,和 El-Hashash,2020)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
- One study evaluated hydrazine-coupled pyrazole derivatives (including this compound) for antileishmanial and antimalarial activities . Compound 13 displayed superior antipromastigote activity against Leishmania aethiopica, suggesting a potential target within the parasite.
- A molecular docking study on Lm-PTR1 (a Leishmania enzyme) suggested that compound 13 binds effectively, contributing to its antileishmanial activity .
Target of Action
Mode of Action
Result of Action
The hydrazine-coupled pyrazole derivatives hold promise as potential antileishmanial and antimalarial agents . 🌟
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINVCRAZGLSROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394006 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37687-18-6 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)









![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)
